N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C18H11N5O2S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H11N5O2S2/c24-16(12-4-2-6-19-10-12)22-23-17(25)14(27-18(23)26)9-11-3-1-5-13-15(11)21-8-7-20-13/h1-10H,(H,22,24)/b14-9- |
InChI Key |
MNVABTYRAHLLCC-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of quinoxaline aldehydes, as noted in Source, whereas toluene facilitates water removal in cyclocondensation steps. Catalytic systems vary:
Temperature and Reaction Time
-
Cyclocondensation : Reflux at 110–120°C for 12–24 hours ensures complete ring closure.
-
Amide Coupling : Room-temperature stirring for 18 hours minimizes racemization.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
IR Spectroscopy : Key absorptions include ν(C=O) at 1681–1707 cm⁻¹ (amide and thiazolidinone carbonyls) and ν(C=S) at 1250–1300 cm⁻¹.
-
¹H NMR : Distinct signals arise for the thiazolidinone’s CH₃ group (δ 1.48–1.52 ppm, doublet), the quinoxaline protons (δ 8.10–8.85 ppm, multiplet), and the pyridine moiety (δ 7.40–8.50 ppm).
Crystallographic Studies
Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration of the exocyclic double bond and the envelope conformation of the thiazolidinone ring, with sulfur deviating by 0.196 Å from the plane. Intermolecular hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the crystal lattice, as observed in Source and.
Yield and Purity Optimization
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazolidinone formation | Glacial acetic acid | – | 70–85 | 95 |
| Knoevenagel reaction | Ethanol | Ammonium acetate | 65–78 | 90 |
| Amide coupling | DMF | Triethylamine | 60–72 | 92 |
Recrystallization from methanol or ethanol improves purity to >98%, as reported in Source and. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve regioisomers in aryl/aryl thiourea cyclizations.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing 2-imino vs. 4-oxo regioisomers are addressed by adjusting stoichiometry and reaction time.
-
Solubility Issues : Hydrophilic dipeptide conjugates (Source) inspire the use of PEG-based solvents for polar intermediates.
-
Byproduct Formation : Dean-Stark traps minimize hydrolysis during amide synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes, such as PI3Kγ, which plays a role in cell proliferation and survival . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with other molecular targets .
Comparison with Similar Compounds
(a) Pyridine-Substituted Analogs
- {(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid: Exhibits antifungal activity against Candida albicans (MIC: 32 μg/mL) and Aspergillus fumigatus (MIC: 64 μg/mL) . Lower thermal stability (mp: 263–266°C) compared to the quinoxaline analog, likely due to reduced aromatic stacking .
{(5Z)-[4-Oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid :
(b) Quinoline-Substituted Analogs
- N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: Broader π-conjugation due to the quinoline system, enhancing lipophilicity (LogP: ~3.5 vs. ~2.8 for pyridine analogs) . Demonstrated antitumor activity in preliminary screens, though specific IC₅₀ values are unreported .
(c) Quinoxaline-Substituted Target Compound
- No direct bioactivity data is available, but structural similarities to patented pyridinylidene derivatives suggest osteoclast or microbial target modulation .
Modifications in the Thiazolidinone Core
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide :
Carboxamide Side Chain Variations
- N-[(5Z)-5-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide :
- Replacement of pyridine-3-carboxamide with nicotinamide introduces a nitro group, enhancing redox activity but increasing cytotoxicity .
Biological Activity
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H14N4O2S2 |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
| InChI Key | JPAAVHMPWZMSBD-BOPFTXTBSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoxaline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiazolidinone ring may inhibit various enzymes involved in cellular metabolism, contributing to its anticancer and antimicrobial properties .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on thiazolidinone derivatives have shown selective cytotoxicity against K562 and HeLa cancer cell lines with IC50 values ranging from 8.5 µM to 15.1 µM . These findings suggest that this compound may induce apoptosis through both extrinsic and intrinsic signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The structural features of quinoxaline derivatives are associated with enhanced antibacterial activity. Research indicates that similar compounds exhibit potent activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-[4-(quinoxalin)] exhibited significant growth inhibition in K562 cells compared to normal fibroblasts, highlighting their selective anticancer properties .
Study 2: Antimicrobial Potential
Another research focused on the synthesis and biological evaluation of thiazolidinone derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the quinoxaline structure could enhance the overall antimicrobial efficacy.
Comparative Analysis
To better understand the unique properties of N-[4-(quinoxalin)], it is useful to compare it with other related compounds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-[4-(quinoxalin)] | Anticancer | 8.5 - 15.1 |
| Olaquindox | Antibiotic | Varies by strain |
| Echinomycin | Anticancer | Varies by cell line |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
